Constitutional Isomerism: Hydroxymethyl on Furan vs. Benzylic Carbon Alters Farnesyltransferase Inhibition
The constitutional isomer (furan-2-yl)[4-(trifluoromethyl)phenyl]methanol (CAS 1245321-32-7), where the hydroxy group is attached to the benzylic carbon, has been tested for inhibitory activity against mammalian protein-farnesyltransferase and found to be active . In contrast, 5-[4-(trifluoromethyl)phenyl]furan-2-methanol, with the CH₂OH on the furan ring, has not been reported as active in the same assay. This positional difference is expected to alter hydrogen-bonding patterns and enzyme binding, as the furan-attached alcohol presents a distinct pharmacophore.
| Evidence Dimension | Farnesyltransferase inhibitory activity |
|---|---|
| Target Compound Data | Not reported as an inhibitor in available data |
| Comparator Or Baseline | (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol: active (exact IC50 not provided in search results) |
| Quantified Difference | Qualitative difference: isomer active, target compound data absent |
| Conditions | In vitro inhibitory activity against mammalian protein-farnesyltransferase (assay details not fully retrieved) |
Why This Matters
For projects targeting farnesyltransferase, the isomer (furan-2-yl) derivative would be the incorrect choice; the target compound’s distinct structure may offer a different selectivity profile, emphasizing the need for precise positional specification during procurement.
